molecular formula C15H13FN4O B2914057 9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 462070-04-8

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2914057
CAS No.: 462070-04-8
M. Wt: 284.294
InChI Key: IMKWTPUGQJZMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C15H13FN4O and its molecular weight is 284.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 9-(2-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one, is a derivative of the thienotriazolodiazepine class . These compounds are known to have potent sedative and anxiolytic effects . The primary targets of this compound are likely to be GABA_A receptors, which are the common targets of benzodiazepines and their derivatives .

Mode of Action

The compound interacts with its targets, the GABA_A receptors, by enhancing the effect of the neurotransmitter GABA . This results in an increase in the frequency of the chloride channel opening events, leading to a hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the major inhibitory pathways in the central nervous system . By enhancing the effect of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects .

Pharmacokinetics

Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action result in decreased neuronal excitability, leading to its sedative and anxiolytic effects . This can result in reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs that also act on GABA_A receptors could potentially enhance or diminish its effects

Properties

IUPAC Name

9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKWTPUGQJZMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.